

Physicochemical Properties of 5-[(Methylthio)methyl]-2-furoic acid: A Technical Guide

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Compound of Interest

Compound Name: 5-[(Methylthio)methyl]-2-furoic acid

Cat. No.: B1271253

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **5-[(Methylthio)methyl]-2-furoic acid** (CAS No: 94084-70-5). The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. It consolidates available data on the compound's physical and chemical characteristics, outlines general experimental protocols for their determination, and includes relevant safety information. Due to the limited availability of experimental data for this specific compound, both computed and, where available, experimental data for structurally similar compounds are presented with clear distinctions.

Introduction

5-[(Methylthio)methyl]-2-furoic acid is a sulfur-containing furan derivative. The furan ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The incorporation of a methylthiomethyl group at the 5-position and a carboxylic acid at the 2-position suggests potential for this molecule to interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions. A thorough understanding of its physicochemical properties is paramount for

predicting its behavior in biological systems, designing effective drug delivery systems, and developing robust synthetic and analytical methods.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following tables summarize the available data for **5-[(Methylthio)methyl]-2-furoic acid**.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₈ O ₃ S	PubChem[1]
Molecular Weight	172.20 g/mol	PubChem[1]
Appearance	Solid (form)	Sigma-Aldrich
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Note: Experimental data for melting point, boiling point, and solubility for **5-[(Methylthio)methyl]-2-furoic acid** are not readily available in the public domain. For the structurally similar compound, 5-(Methylthio)furan-2-carboxylic acid, a melting point of 121-124 °C has been reported.

Chemical and Pharmacokinetic-Related Properties

Property	Value	Source
pKa	Not available	
logP (XlogP3-AA)	1.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem

Note: The logP value is a computed prediction and provides an estimate of the compound's lipophilicity. An experimental determination is recommended for confirmation.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **5-[(Methylthio)methyl]-2-furoic acid** are not available in the literature. However, standard methodologies for organic acids can be readily applied. Below are representative protocols for determining pKa and aqueous solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[2][3]

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Materials:

- **5-[(Methylthio)methyl]-2-furoic acid**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Deionized water, boiled to remove dissolved CO₂

- Calibrated pH meter and electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

- Accurately weigh a sample of **5-[(Methylthio)methyl]-2-furoic acid** and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Place the beaker containing the acid solution on the magnetic stirrer and immerse the pH electrode.
- Record the initial pH of the solution.
- Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from the burette.
- After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
- Continue the titration past the equivalence point, where a sharp change in pH is observed.
- Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
- Determine the equivalence point (the steepest point of the curve). The volume of NaOH at the equivalence point is V_{eq} .
- The pK_a is equal to the pH at the half-equivalence point ($V_{eq} / 2$).

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the intrinsic solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials:

- **5-[(Methylthio)methyl]-2-furoic acid**
- Deionized water
- Thermostatically controlled shaker or incubator
- Centrifuge
- Analytical balance
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

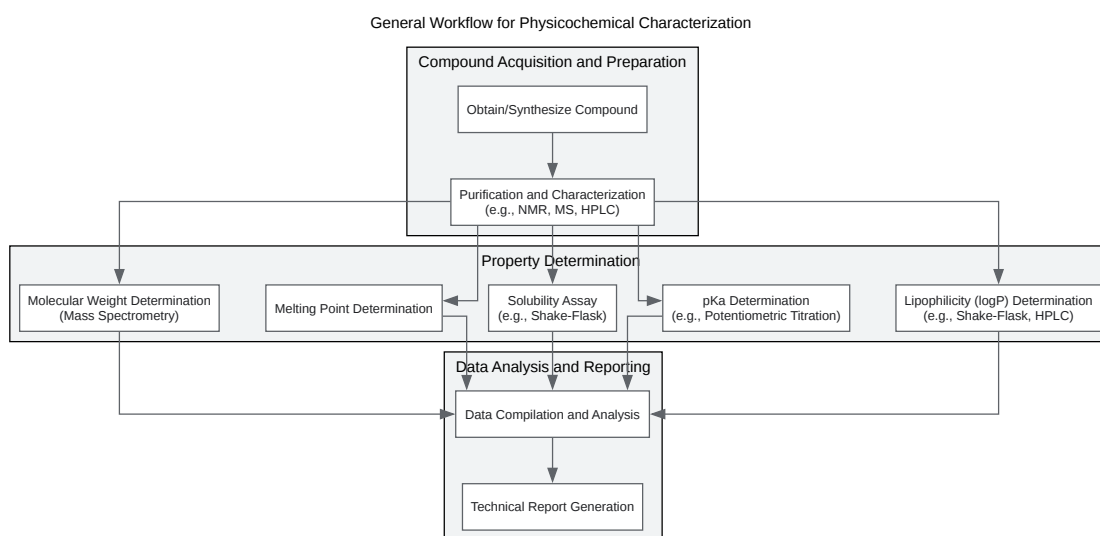
Procedure:

- Add an excess amount of **5-[(Methylthio)methyl]-2-furoic acid** to a known volume of deionized water in a sealed flask. The excess solid should be clearly visible.
- Place the flask in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
- Agitate the flask for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- After agitation, allow the suspension to settle.
- Centrifuge the samples to separate the undissolved solid from the saturated solution.

- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **5-[(Methylthio)methyl]-2-furoic acid** in the diluted sample using a validated HPLC method with a calibration curve prepared from standard solutions of the compound.
- Calculate the original concentration in the saturated solution to determine the aqueous solubility.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound.



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Caption: General workflow for physicochemical characterization.

Safety Information

It is crucial to handle **5-[(Methylthio)methyl]-2-furoic acid** with appropriate safety precautions. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification:[1]

- Skin Sensitization, Category 1: May cause an allergic skin reaction.[1]
- Serious Eye Irritation, Category 2: Causes serious eye irritation.[1]

Signal Word: Warning

Hazard Statements:

- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P272: Contaminated work clothing should not be allowed out of the workplace.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.
- P337 + P317: If eye irritation persists: Get medical advice/attention.
- P362 + P364: Take off contaminated clothing and wash it before reuse.
- P501: Dispose of contents/container to an approved waste disposal plant.

Users should always consult the most current Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for **5-[(Methylthio)methyl]-2-furoic acid**. While some fundamental properties like molecular weight and a predicted logP are known, there is a notable lack of experimentally determined values for key parameters such as melting point, boiling point, solubility, and pKa. The provided general experimental protocols offer a starting point for researchers wishing to determine these properties. The safety information highlights the need for careful handling of this compound. Further experimental investigation is required to fully characterize the physicochemical profile of **5-[(Methylthio)methyl]-2-furoic acid**, which will be essential for its potential development in pharmaceutical or other applications.

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